molecular formula C14H14N4O3 B13815623 4,4'-Dibenzamidoxime oxide

4,4'-Dibenzamidoxime oxide

Cat. No.: B13815623
M. Wt: 286.29 g/mol
InChI Key: SSRBFTSNCIQBIK-UHFFFAOYSA-N
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Description

4,4’-Dibenzamidoxime oxide is a chemical compound with the molecular formula C14H14N4O3 and a molecular weight of 286.29 g/mol. It is also known by its IUPAC name, N’-hydroxy-4-[4-(N’-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide

Preparation Methods

The synthesis of 4,4’-Dibenzamidoxime oxide typically involves the reaction of benzamidoxime with appropriate reagents under controlled conditions. One common synthetic route includes the reaction of benzamidoxime with an oxidizing agent to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

4,4’-Dibenzamidoxime oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while reduction reactions may produce corresponding amines or hydroxylamines .

Scientific Research Applications

4,4’-Dibenzamidoxime oxide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds . Additionally, it may be used in industrial processes for the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 4,4’-Dibenzamidoxime oxide involves its interaction with specific molecular targets and pathways. It may act as an oxidizing or reducing agent, depending on the reaction conditions . The compound’s effects are mediated through its ability to donate or accept electrons, thereby influencing various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4,4’-Dibenzamidoxime oxide can be compared with other similar compounds, such as benzamidoxime and its derivatives . These compounds share similar structural features but may differ in their chemical reactivity and applications. For example, benzamidoxime is a precursor to 4,4’-Dibenzamidoxime oxide and may have different reactivity due to the absence of the additional oxime group .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

N'-hydroxy-4-[4-[(Z)-N'-hydroxycarbamimidoyl]phenoxy]benzenecarboximidamide

InChI

InChI=1S/C14H14N4O3/c15-13(17-19)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(16)18-20/h1-8,19-20H,(H2,15,17)(H2,16,18)

InChI Key

SSRBFTSNCIQBIK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)OC2=CC=C(C=C2)/C(=N/O)/N

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)OC2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

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